molecular formula C3H5NO2 B1594135 Aziridine-2-carboxylic acid CAS No. 54080-06-7

Aziridine-2-carboxylic acid

Cat. No.: B1594135
CAS No.: 54080-06-7
M. Wt: 87.08 g/mol
InChI Key: WBGBOXYJYPVLQJ-UHFFFAOYSA-N
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Description

Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since the immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use . It was shown to possess a surprisingly low toxicity .


Synthesis Analysis

The alkyl 1-alkylaziridine-2-carboxylates have been asymmetrically synthesized from the alkyl αβ-dibromopropionates and chiral benzylamines . A variety of homochiral α-amino acids have been prepared in good yield regioselective reaction of higher order cuprates with toluenesulfonylthis compound .


Molecular Structure Analysis

Aziridines are inherently strained making them attractive for study in terms of reactivity and pharmacodynamic action . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .


Chemical Reactions Analysis

Aziridination reactions represent a powerful tool in aziridine synthesis . Due to the high reactivity of the strained aziridine ring, derivatives of this compound react with various nucleophilic agents .


Physical And Chemical Properties Analysis

Aziridines are highly valuable heterocyclic compounds and are widely used during the synthesis of numerous drugs and biologically active natural products . The presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .

Scientific Research Applications

Synthesis of Tetrasubstituted α-Amino Acids

Aziridine-2-carboxylic acid derivatives serve as important synthons in organic chemistry, facilitating the synthesis of optically pure amines, amino acids, and various other amino compounds. These derivatives are especially useful for synthesizing tetrasubstituted α-amino acids, which are crucial for controlling the conformation in peptides and, consequently, their biological and pharmaceutical properties (Patwardhan et al., 2005).

Application in Peptide Synthesis

This compound derivatives are utilized in the selective synthesis of specific peptide fragments, such as the Ile-allo-Thr-Gly fragment of Lysobactin, through ring expansion and SN2 displacement reactions (Armaroli et al., 2000).

Development of Functionalized Derivatives

Researchers have developed methods to synthesize new functionalized this compound derivatives, which have significant potential in biological applications and in the field of foldamers. These derivatives contain bromo-substituted carbon centers useful for further functionalization (Žukauskaitė et al., 2011).

Utility in Aziridine Chemistry

Aziridine-2-carboxylic esters, a type of functionalized aziridine, are valuable for synthesizing a wide range of anomalous amino acids, new types of ligands, and various heterocycles through ring expansion reactions. This highlights the synthetic potential of these compounds (Zwanenburg & Holte, 2001).

Functional Group Transformations

Chiral aziridine-2-carboxylates feature two functional groups - the carboxylate group and aziridine ring - which are pivotal in synthetic chemistry. These compounds have been used to construct various nitrogen-containing molecules, demonstrating their diverse synthetic utility (Ha et al., 2014).

Mechanism of Action

Target of Action

Aziridine-2-carboxylic acid primarily targets Protein Disulfide Isomerase A1 (PDIA1), a type of enzyme that contains catalytically active thiol groups . PDIA1 usually resides in the endoplasmic reticulum (ER) but can migrate to the cell surface during malignant transformation . The major biological function of intercellular PDIs is to correct the 3D structure of native proteins synthesized in the ER .

Mode of Action

This compound interacts with its target, PDIA1, through a nucleophilic ring-opening reaction . This reaction mainly proceeds with ring opening and generation of alkylated products . The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles . Therefore, this compound derivatives activated with an electron-withdrawing group would be more reactive toward the thiol group of the cysteine in comparison to the “classical” thiol-trapping agents .

Biochemical Pathways

This compound affects the biochemical pathways involving PDIA1 . PDIs of the extracellular matrix of cancer cells are antibody targets during immune-mediated tumor destruction . Therefore, the inhibition of PDIA1 by this compound could potentially disrupt these pathways and their downstream effects .

Pharmacokinetics

It’s known that aziridines are inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PDIA1 . This inhibition could potentially lead to the disruption of the 3D structure correction of native proteins synthesized in the ER . Moreover, this compound derivatives have demonstrated confirmed pharmacological activity, including antitumor, antimicrobial, and antibacterial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nucleophilic ring-opening reactions of this compound with N- and O-nucleophiles take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . Therefore, the physiological pH and the presence of different nucleophiles in the environment can significantly impact the action of this compound .

Safety and Hazards

Aziridine-2-carboxylic acid derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, and acute toxicity can occur through oral, dermal, and inhalation routes .

Future Directions

There is a broad and interesting set of synthetic methods for reaching highly functionalized aziridines, including compounds with aromatic moieties . Therefore, the current focus is on recently described or updated ways to obtain 3-arylated aziridines via different non-aziridination-based synthetic methods .

Biochemical Analysis

Biochemical Properties

Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . These derivatives interact with enzymes, proteins, and other biomolecules, particularly the thiol groups of cancer cell surface proteins . The high reactivity of aziridines towards nucleophiles, such as thiol groups, is primarily due to the high strain energy of the aziridine ring .

Cellular Effects

This compound has shown to possess surprisingly low toxicity, which is speculated to be due to its selective alkylation of only thiol groups of cancer cell surface proteins . This selective alkylation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves nucleophilic ring-opening reactions with N- and O-nucleophiles, which occur only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . This leads to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability and degradation, as well as any long-term effects on cellular function, are influenced by its high reactivity towards nucleophiles .

Dosage Effects in Animal Models

It is known that the compound has a surprisingly low toxicity, suggesting that it may have a high threshold effect and limited adverse effects at high doses .

Subcellular Localization

It is known that the compound’s high reactivity towards nucleophiles may influence its targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

aziridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBOXYJYPVLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968924
Record name Aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54080-06-7
Record name Aziridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054080067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aziridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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